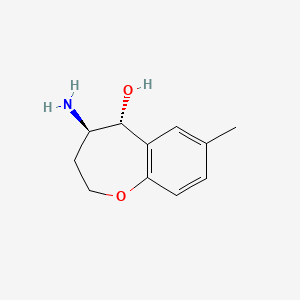
(4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chiral organic compound with a unique structure that includes a benzoxepin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and 4-aminobutanol.
Formation of the Benzoxepin Ring: The key step involves the formation of the benzoxepin ring through a cyclization reaction. This can be achieved using a Lewis acid catalyst under controlled temperature conditions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the desired (4R,5R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Azides or alkylated derivatives.
Applications De Recherche Scientifique
(4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5R)-1,2-dithiane-4,5-diol: Another chiral compound with a similar ring structure but different functional groups.
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal: A compound with multiple hydroxyl groups and a different ring system.
Uniqueness
(4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is unique due to its specific benzoxepin ring structure and chiral centers, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
32988-10-6 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
InChI |
InChI=1S/C11H15NO2/c1-7-2-3-10-8(6-7)11(13)9(12)4-5-14-10/h2-3,6,9,11,13H,4-5,12H2,1H3/t9-,11-/m1/s1 |
Clé InChI |
ZGNVTNRACNXYEB-MWLCHTKSSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)OCC[C@H]([C@@H]2O)N |
SMILES canonique |
CC1=CC2=C(C=C1)OCCC(C2O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


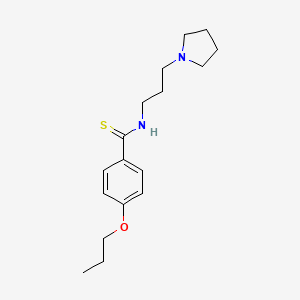

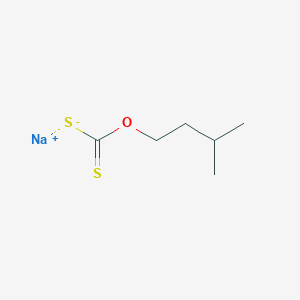
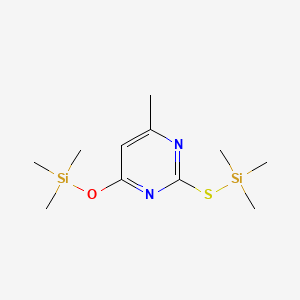
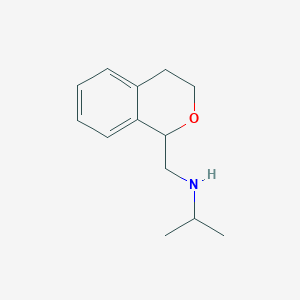
![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B14696307.png)
![(1R,4R,5R,9R,10S,12R,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14696318.png)
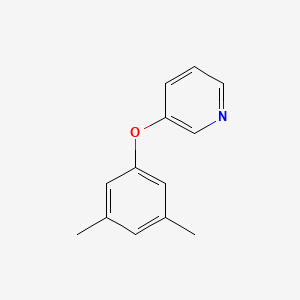
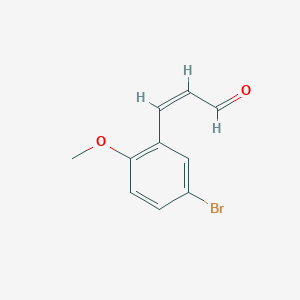
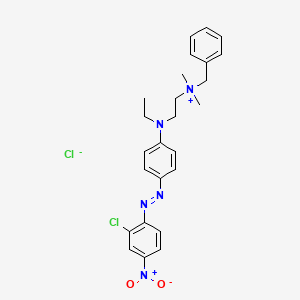
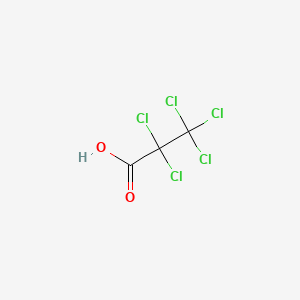
![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)

![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)
